2-amino-5-(4-fluorophenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one
Overview
Description
2-amino-5-(4-fluorophenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one is a complex organic compound that features a unique combination of functional groups, including an amino group, a fluorophenyl group, and a thiophen-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-(4-fluorophenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a suitable aldehyde with an amine and a nitrile under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a nucleophile.
Attachment of the Thiophen-2-ylmethyl Group: This step involves the alkylation of the imidazole ring with a thiophen-2-ylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophen-2-ylmethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the imidazole ring or the fluorophenyl group, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives, tetrahydro derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-amino-5-(4-fluorophenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism of action of 2-amino-5-(4-fluorophenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-amino-5-phenyl-4,5-dihydro-1H-imidazol-4-one: Lacks the fluorine and thiophen-2-ylmethyl groups.
2-amino-5-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one: Contains a chlorine atom instead of a fluorine atom.
2-amino-5-(4-fluorophenyl)-4,5-dihydro-1H-imidazol-4-one: Lacks the thiophen-2-ylmethyl group.
Uniqueness
The presence of both the fluorophenyl and thiophen-2-ylmethyl groups in 2-amino-5-(4-fluorophenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one imparts unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound 2-amino-5-(4-fluorophenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one , also known by its CAS number 512190-96-4 , is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and findings from recent research.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Imidazole Ring : This is achieved through the condensation of an appropriate aldehyde with an amine and a nitrile under acidic or basic conditions.
- Introduction of the Fluorophenyl Group : A nucleophilic aromatic substitution reaction is employed, where a fluorobenzene derivative reacts with a nucleophile.
- Attachment of the Thiophen-2-ylmethyl Group : This involves alkylation of the imidazole ring with a thiophen-2-ylmethyl halide under basic conditions.
Major Products
The synthesis can yield various derivatives through oxidation, reduction, and substitution reactions, which can lead to sulfoxides, sulfones, and other substituted imidazole derivatives.
The biological activity of this compound primarily involves its interactions with specific molecular targets such as enzymes or receptors. It may function as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. However, detailed studies are necessary to fully elucidate these mechanisms.
Therapeutic Applications
Research indicates that this compound has potential applications in:
- Neurological Disorders : Its structural characteristics suggest it may interact with GABA-A receptors, which are critical in treating conditions like anxiety and epilepsy .
- Cancer Treatment : Preliminary studies suggest that it may exhibit anti-cancer properties by targeting specific pathways involved in tumor growth and proliferation.
Case Studies and Research Findings
Recent studies have explored the compound's efficacy in various biological contexts:
- GABA-A Receptor Modulation : A study highlighted the potential of related compounds as positive allosteric modulators (PAMs) for GABA-A receptors, indicating that modifications similar to those present in this compound could enhance metabolic stability and reduce hepatotoxicity compared to existing drugs like alpidem .
- Metabolic Stability : In vitro studies using human liver microsomes demonstrated that certain derivatives maintained higher metabolic stability than traditional compounds, showing promise for reduced side effects and improved therapeutic profiles .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar molecules:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-amino-5-(phenyl)-4,5-dihydro-1H-imidazol-4-one | Lacks fluorine and thiophen group | Limited therapeutic applications |
2-amino-5-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one | Contains chlorine instead of fluorine | Different receptor interaction profile |
2-amino-5-(4-fluorophenyl)-4,5-dihydro-1H-imidazol-4-one | Lacks thiophen group | Reduced biological activity compared to target compound |
The presence of both the fluorophenyl and thiophen groups in this compound contributes to its unique chemical properties and potential therapeutic applications.
Properties
IUPAC Name |
2-amino-4-(4-fluorophenyl)-4-(thiophen-2-ylmethyl)-1H-imidazol-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3OS/c15-10-5-3-9(4-6-10)14(8-11-2-1-7-20-11)12(19)17-13(16)18-14/h1-7H,8H2,(H3,16,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVYMQHZJMCPCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2(C(=O)NC(=N2)N)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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